molecular formula C7H5Cl2N3 B6613481 5-chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine CAS No. 807315-05-5

5-chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine

Cat. No.: B6613481
CAS No.: 807315-05-5
M. Wt: 202.04 g/mol
InChI Key: GPSRYNBOEFIICQ-UHFFFAOYSA-N
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Description

5-chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine is an organic compound that belongs to the class of imidazopyridines It is characterized by the presence of a chlorine atom at the 5th position and a chloromethyl group at the 2nd position on the imidazo[4,5-b]pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine typically involves the chlorination of 2-chloro-5-methylpyridine. One common method includes the use of a chlorinating agent such as thionyl chloride or phosphorus oxychloride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound often employs a continuous flow process to ensure high yield and purity. The process involves the chlorination of 2-chloro-5-methylpyridine in a solvent such as dichloromethane, followed by purification steps that include extraction, drying, and distillation .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine has been extensively studied for its applications in:

Mechanism of Action

The mechanism of action of 5-chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors to modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine is unique due to its imidazo[4,5-b]pyridine core structure, which imparts distinct chemical and biological properties. This structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

5-chloro-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2N3/c8-3-6-10-4-1-2-5(9)11-7(4)12-6/h1-2H,3H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPSRYNBOEFIICQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC(=N2)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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